![molecular formula C10H12ClNO B1321712 4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride CAS No. 62089-82-1](/img/structure/B1321712.png)
4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride
Overview
Description
4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride, also known as ADN, is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic organic compound that contains a naphthalene ring system with an amino group and a ketone group. ADN has a wide range of applications in the field of medicinal chemistry and drug discovery.
Scientific Research Applications
1. Mast Cell-Stabilizing Activity
4-Amino-3,4-dihydronaphthalen-1(2H)-ones have been investigated for their potential in modulating allergic and inflammatory phenomena. Specifically, cyclohexenylamino derivatives of tetralone and benzosuberone exhibited notable in vitro and in vivo mast cell stabilizing activity (Barlow et al., 2011).
2. Synthesis Methodologies
A novel and efficient one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones has been developed. This method, utilizing a Pd(PPh3)4/AgOAc catalytic system, is characterized by simple procedures, mild conditions, and good yields (Liu et al., 2012).
3. Biological Evaluation
Compounds containing 3,4-dihydronaphthalen-1(2H)-ones have been evaluated for bioactivity, including cytotoxicity against HeLa cells and antioxidant activity. Specifically, derivatives of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid have shown significant results (Kumar et al., 2019).
4. Enamide Synthesis
The synthesis of enamides from ketones, including the preparation of N-(3,4-Dihydronaphthalene-1-Yl)Acetamide, highlights another application of 4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride in organic chemistry (Zhao et al., 2011).
5. Antimicrobial Activities
Novel thiazolidin-4-ones derived from 3,4-Dihydro-2H-naphthalen-1-ones demonstrated significant antimicrobial activities. This suggests a potential application in the development of new antimicrobial agents (Gupta & Chaudhary, 2013).
properties
IUPAC Name |
4-amino-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-4,9H,5-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOKUAPPHSSBEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605483 | |
Record name | 4-Amino-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50605483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride | |
CAS RN |
62089-82-1 | |
Record name | 4-Amino-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50605483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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